![molecular formula C30H28N4S B14301862 N,N'-[1,3,4-Thiadiazole-2,5-diyldi(4,1-phenylene)]bis(N-ethylaniline) CAS No. 113940-84-4](/img/structure/B14301862.png)
N,N'-[1,3,4-Thiadiazole-2,5-diyldi(4,1-phenylene)]bis(N-ethylaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-[1,3,4-Thiadiazole-2,5-diyldi(4,1-phenylene)]bis(N-ethylaniline) is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .
Métodos De Preparación
The synthesis of N,N’-[1,3,4-Thiadiazole-2,5-diyldi(4,1-phenylene)]bis(N-ethylaniline) typically involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The reaction conditions often include the use of solvents like ethanol and the presence of catalysts such as triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
N,N’-[1,3,4-Thiadiazole-2,5-diyldi(4,1-phenylene)]bis(N-ethylaniline) undergoes various types of chemical reactions, including:
Oxidation and Reduction: Sensitive to oxidation and reduction in both alkaline and acidic media.
Substitution Reactions: Electrophilic and nucleophilic substitution reactions are common, with nucleophilic attacks occurring at positions 2 and 5.
Addition Reactions: Nucleophilic addition to N-substituted acrylamides.
Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, and various solvents and catalysts . Major products formed from these reactions include various substituted thiadiazole derivatives .
Aplicaciones Científicas De Investigación
N,N’-[1,3,4-Thiadiazole-2,5-diyldi(4,1-phenylene)]bis(N-ethylaniline) has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N,N’-[1,3,4-Thiadiazole-2,5-diyldi(4,1-phenylene)]bis(N-ethylaniline) involves its interaction with various molecular targets and pathways. For example, thiadiazole derivatives can act as enzyme inhibitors, affecting pathways related to microbial growth and cancer cell proliferation . The compound’s structure allows it to interact with specific enzymes and receptors, leading to its biological effects.
Comparación Con Compuestos Similares
N,N’-[1,3,4-Thiadiazole-2,5-diyldi(4,1-phenylene)]bis(N-ethylaniline) can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole-2,5-dithiol: Known for its use in coordination polymers for biosensing applications.
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde: Used in the development of luminescent probes.
The uniqueness of N,N’-[1,3,4-Thiadiazole-2,5-diyldi(4,1-phenylene)]bis(N-ethylaniline) lies in its specific structure, which imparts distinct biological activities and applications in various fields .
Propiedades
Número CAS |
113940-84-4 |
|---|---|
Fórmula molecular |
C30H28N4S |
Peso molecular |
476.6 g/mol |
Nombre IUPAC |
N-ethyl-4-[5-[4-(N-ethylanilino)phenyl]-1,3,4-thiadiazol-2-yl]-N-phenylaniline |
InChI |
InChI=1S/C30H28N4S/c1-3-33(25-11-7-5-8-12-25)27-19-15-23(16-20-27)29-31-32-30(35-29)24-17-21-28(22-18-24)34(4-2)26-13-9-6-10-14-26/h5-22H,3-4H2,1-2H3 |
Clave InChI |
CAKSQWMPMMKQMH-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1=CC=CC=C1)C2=CC=C(C=C2)C3=NN=C(S3)C4=CC=C(C=C4)N(CC)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




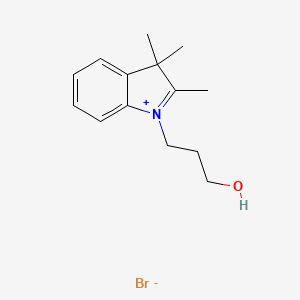
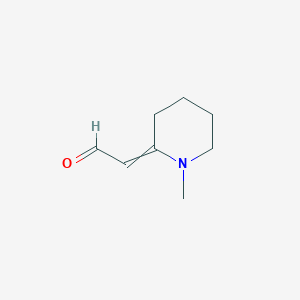
![1-[(Diethylamino)oxy]propan-2-one](/img/structure/B14301821.png)
![4-Hydroxy-1-[2-(quinolin-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14301834.png)
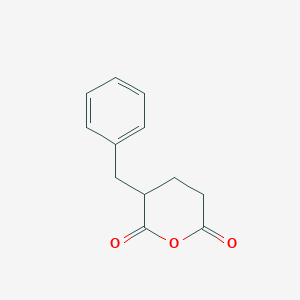

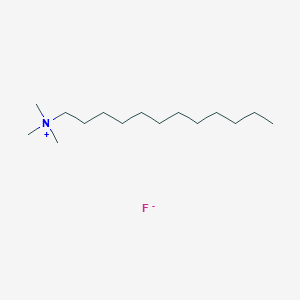
![2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene](/img/structure/B14301846.png)
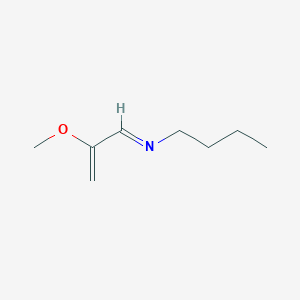
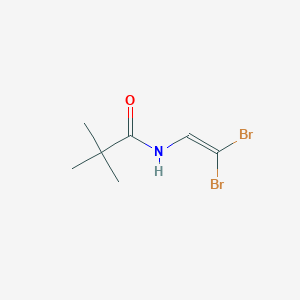
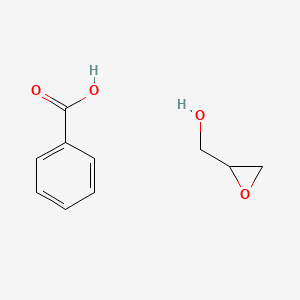
![[3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl](trimethyl)silane](/img/structure/B14301873.png)
